Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride
Description
Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is a benzoic acid derivative featuring a methyl ester at the para position and a hydrazinecarbonyl (-CONHNH₂) functional group. This structure distinguishes it from related compounds like methyl 4-(aminomethyl)benzoate hydrochloride (which has an aminomethyl group instead of hydrazinecarbonyl) . Its hydrochloride salt form improves stability and solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJPUMKJKGPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazinecarbonyl group under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl compounds.
Scientific Research Applications
Organic Synthesis
Methyl 4-(hydrazinecarbonyl)benzoate; hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of hydrazone derivatives, which have applications in medicinal chemistry for designing new drugs .
Antimicrobial Studies
Recent studies have demonstrated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. One notable case study evaluated its effectiveness in inhibiting bacterial growth and reducing biofilm formation, which is crucial for treating chronic infections .
Anti-inflammatory Research
Research conducted using animal models has shown that methyl 4-(hydrazinecarbonyl)benzoate; hydrochloride exhibits significant anti-inflammatory properties. In a study involving a mouse model of arthritis, the compound was found to reduce swelling and joint inflammation effectively, indicating its potential as a therapeutic agent for autoimmune conditions .
Anticancer Potential
The compound has been investigated for its anticancer properties. A series of analogs derived from hydrazone structures have shown promise as inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy . The selectivity and potency of these compounds make them candidates for further development in oncology.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University focused on the antimicrobial properties of methyl 4-(hydrazinecarbonyl)benzoate; hydrochloride. The research demonstrated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation in multi-drug resistant strains, highlighting its potential as a treatment option for chronic infections.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory effects of this compound using a mouse model of arthritis. The results indicated that treatment with methyl 4-(hydrazinecarbonyl)benzoate; hydrochloride led to a marked reduction in joint swelling and inflammation when compared to control groups, supporting its therapeutic potential in autoimmune diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 4-hydrazinylbenzoate hydrochloride
4-Cyanophenylhydrazine hydrochloride
- Molecular Formula : C₇H₆N₃·HCl
- Key Features: A cyano (-CN) group replaces the benzoate ester.
- Applications : Primarily employed in the synthesis of heterocycles (e.g., triazoles) and as a ligand in coordination chemistry. The absence of the ester limits its utility in prodrug design but enhances reactivity in cycloaddition reactions .
4-(Hydrazinecarbonyl)butanoic acid hydrochloride
- Molecular Formula : C₅H₁₀N₂O₃·HCl
- Key Features: A butanoic acid chain replaces the aromatic benzoate core.
- Applications : Serves as a flexible linker in bioconjugation or polymer chemistry. The aliphatic chain may reduce aromatic interactions in biological systems compared to the rigid benzoate backbone .
Comparative Data Table
Biological Activity
Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a hydrazinecarbonyl group, which is responsible for its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 229.65 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The hydrazinecarbonyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This mechanism can influence various biochemical pathways, including apoptosis and cell proliferation.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, this compound has been investigated for its effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays have demonstrated significant cytotoxicity against these cell lines, with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis via caspase activation |
| MCF-7 | 24 | Inhibition of cell cycle progression |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Studies indicate that it can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and have been implicated in cancer progression. The specificity of this compound for class I HDACs suggests its potential as a therapeutic agent in leukemia treatments.
Case Studies
- Study on Apoptotic Induction : A study published in RSC Advances explored the apoptotic effects of various hydrazine derivatives, including this compound. The results indicated that the compound effectively induced apoptosis in cancer cells through a caspase-dependent pathway, highlighting its potential in cancer therapy .
- Histone Deacetylase Inhibition : Research conducted on hydrazide-containing compounds revealed that this compound exhibited low nanomolar potency against class I HDACs. This study emphasized the compound's selectivity and efficacy in pre-clinical models .
- Antifungal Activity : Although primarily studied for anticancer properties, preliminary investigations into the antifungal activity of related hydrazine compounds suggest that this compound may also exhibit some antifungal effects, warranting further exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride, and how can purity be maximized?
- Methodology : Begin with esterification of 4-carboxybenzoic acid derivatives, followed by hydrazide formation via hydrazine hydrate. Critical parameters include:
- Reaction stoichiometry : Maintain a 1:1.2 molar ratio of methyl 4-(chlorocarbonyl)benzoate to hydrazine to minimize side products .
- Solvent selection : Use anhydrous ethanol to avoid hydrolysis of the ester group during hydrazide formation .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt with >95% purity .
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values).
Q. Which spectroscopic techniques are most effective for characterizing Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride?
- Key Techniques :
- FT-IR : Identify the hydrazide carbonyl stretch at 1640–1660 cm⁻¹ and ester C=O at 1720–1740 cm⁻¹ .
- ¹H/¹³C NMR : Assign the methyl ester singlet at δ 3.9 ppm (¹H) and 52 ppm (¹³C), and the hydrazinecarbonyl carbon at ~168 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 229.08 (free base) and [M-Cl]⁺ at m/z 193.07 for the hydrochloride .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride against enzymatic targets?
- Approach :
- Software : Use AutoDock Vina with the following parameters: exhaustiveness = 20, grid box size = 25 ų centered on the active site .
- Target Preparation : Retrieve protein structures (e.g., HDAC8 or carbonic anhydrase) from the PDB; remove water molecules and add polar hydrogens .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (RMSD < 2.0 Å over 50 ns) .
- Data Interpretation : A ΔG ≤ -7.0 kcal/mol suggests strong binding affinity, but cross-validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve crystallographic data contradictions in acyl hydrazide derivatives like Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride?
- Crystallographic Workflow :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Address disorder using PART and SUMP instructions .
- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and verify hydrogen-bonding networks with Mercury CSD .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting Framework :
- Case Study : If docking predicts HDAC inhibition but in vitro assays show no activity, re-evaluate the binding pose’s hydrogen-bonding geometry with His143/Zn²⁺ .
Structural and Functional Derivatives
Q. What methodologies enable the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies?
- Derivatization Strategies :
- Hydrazide Modifications : React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form hydrazones; monitor via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate) .
- Ester Hydrolysis : Treat with NaOH (1M, 60°C) to yield 4-(hydrazinecarbonyl)benzoic acid for carboxylate-targeting prodrugs .
- Biological Screening : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) using MTT assays; correlate IC₅₀ with LogP (calculated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
